
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, also known as BHMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BHMC is a member of the chromone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and physiological effects:
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has also been shown to modulate the expression of various genes involved in cell signaling and immune response pathways.
实验室实验的优点和局限性
One of the advantages of using 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not very soluble in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one analogs with improved solubility and/or biological activity. Another area of interest is the further investigation of the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, which could lead to the development of more specific and effective treatments for various diseases. Finally, the potential applications of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in immunotherapy and other areas of medicine should be further explored.
合成方法
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one involves the reaction of 2-amino-1H-benzimidazole with 6-bromo-3-hexylchromone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methoxyaniline to yield 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one.
科学研究应用
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to exhibit anti-tumor activity in various cancer cell lines. In neurology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
属性
产品名称 |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
|---|---|
分子式 |
C29H29N3O3 |
分子量 |
467.6 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
InChI |
InChI=1S/C29H29N3O3/c1-3-4-5-6-11-19-16-20-17-21(28-30-22-12-7-8-13-23(22)31-28)29(35-27(20)18-25(19)33)32-24-14-9-10-15-26(24)34-2/h7-10,12-18,32H,3-6,11H2,1-2H3,(H,30,31) |
InChI 键 |
OMOIBDIEGFFDIV-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
规范 SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



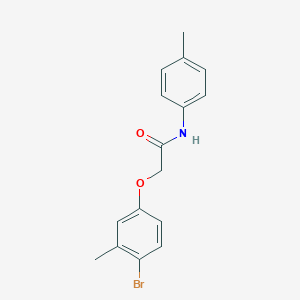

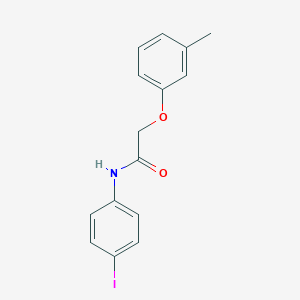
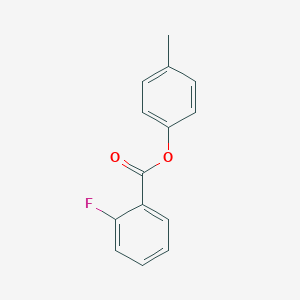
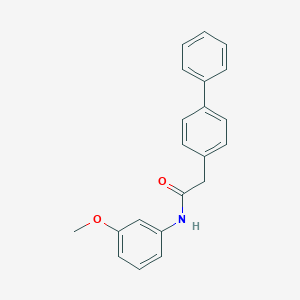

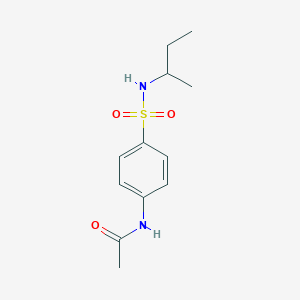

![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)




![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)